2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide
Description
2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a butanamide side chain. The compound’s structure combines a heterocyclic aromatic system (pyrazole) with a flexible butanamide moiety, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-4-(3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C8H14N4O/c1-6-2-4-12(11-6)5-3-7(9)8(10)13/h2,4,7H,3,5,9H2,1H3,(H2,10,13) |
InChI Key |
LKPBVVHWFUPZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis and ultrasound irradiation has been explored to enhance reaction rates and yields . These methods are advantageous due to their eco-friendly nature and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and inflammation . This inhibition can lead to reduced tumor growth and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally analogous pyrazole-containing butanamide derivatives. The primary compound for comparison, based on the provided evidence, is 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanamide (CAS 1342567-38-7) .
Structural and Physicochemical Differences
Hypothesized Impact of Structural Variations
Chlorine Substitution: The addition of a chlorine atom at the pyrazole’s 4-position (CAS 1342567-38-7) increases molecular weight and lipophilicity.
Methyl Branching : The 2-methyl group in the butanamide chain (CAS 1342567-38-7) introduces steric hindrance, which could affect conformational flexibility and intermolecular interactions compared to the unbranched analog.
Biological Activity
2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N4O. The presence of the pyrazole ring and amino group contributes to its reactivity and biological interactions.
The compound exhibits its biological effects primarily through enzyme inhibition. It has been investigated for its ability to inhibit various kinases and other proteins, leading to significant biological outcomes such as:
- Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways, it can reduce inflammation in various conditions.
- Anticancer properties : The compound has shown promise in inducing apoptosis in cancer cells through its interactions with cellular signaling pathways.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antibacterial agent .
- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotection, suggesting that this compound may modulate pathways involving neurotransmitters.
Case Studies
Several studies highlight the biological activities of this compound:
-
Enzyme Inhibition Study :
- A study focused on the inhibition of specific kinases revealed that this compound effectively reduced kinase activity, which is crucial for various cellular processes, including cell division and apoptosis.
- Anticancer Research :
-
Neuroprotective Effects :
- A research project investigated the neuroprotective potential of pyrazole derivatives. The findings suggested that similar compounds could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Data Table: Biological Activities and Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
